11-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one family, characterized by a bicyclic framework incorporating a seven-membered diazepine ring fused with two benzene moieties. Its structure features a 2-nitrophenyl group at position 11 and a 3,4,5-trimethoxyphenyl group at position 3. Synthetic routes for analogous compounds involve reactions of enaminoketones with arylglyoxal hydrates, as described in , highlighting the versatility of this scaffold for derivatization .
Properties
Molecular Formula |
C28H27N3O6 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
6-(2-nitrophenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H27N3O6/c1-35-24-14-17(15-25(36-2)28(24)37-3)16-12-21-26(23(32)13-16)27(18-8-4-7-11-22(18)31(33)34)30-20-10-6-5-9-19(20)29-21/h4-11,14-16,27,29-30H,12-13H2,1-3H3 |
InChI Key |
DBWVSTYOIREKFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5[N+](=O)[O-])C(=O)C2 |
Origin of Product |
United States |
Biological Activity
The compound 11-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular structure of the compound features a dibenzo[b,e][1,4]diazepine core with substituents that include a nitrophenyl group and a trimethoxyphenyl group. The presence of these functional groups may influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.46 g/mol |
| LogP | 3.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives of nitrophenyl and trimethoxyphenyl have shown efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
Studies have highlighted the potential anticancer properties of related compounds. For example, bioactive compounds derived from microbial sources have demonstrated significant anticancer activity against prostate cancer cell lines . The compound's ability to induce apoptosis in cancer cells may be attributed to its structural features that allow interaction with cellular targets.
Anti-inflammatory Effects
The compound's structural analogs have been investigated for their anti-inflammatory properties. Multi-target inhibitors designed based on similar frameworks have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways effectively . These pathways are crucial in mediating inflammatory responses in various conditions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related nitrophenyl compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The proposed mechanism involved the formation of reactive oxygen species (ROS) leading to oxidative stress in bacterial cells.
Case Study 2: Anticancer Mechanism
In another investigation, compounds structurally similar to 11-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one were tested for their effects on human cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of similar compounds suggests good oral bioavailability and metabolic stability. Compounds designed with drug-like properties often adhere to Lipinski's Rule of Five and other pharmacokinetic parameters indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Abbreviations : TMP* = 3,4,5-trimethoxyphenyl; EWG = electron-withdrawing group; †Estimated based on analogous structures; ‡Inferred from trimethoxyphenyl motifs in antiproliferative agents .
Key Comparative Insights:
3,4,5-Trimethoxyphenyl groups (evident in the target compound and ) are associated with enhanced binding in medicinal chemistry, as seen in combretastatin analogs .
Steric and Solubility Considerations :
- Dimethyl substituents (e.g., ) increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
- Ethoxy and methoxy groups (e.g., ) balance steric bulk and solubility, with para-methoxy derivatives () being more soluble than ortho-substituted analogs.
Biological Activity Trends :
- Compounds with trimethoxyphenyl groups (target compound, ) are hypothesized to exhibit antiproliferative activity due to structural similarities to microtubule-targeting agents .
- Nitro and chloro substituents (e.g., ) may confer redox activity or halogen bonding, respectively, influencing mechanisms like DNA intercalation or enzyme inhibition.
Q & A
Q. How to design longitudinal studies assessing environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
